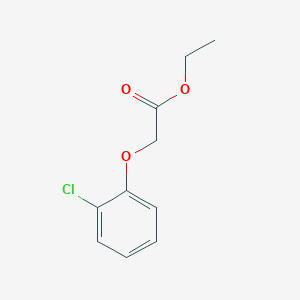

Ethyl 2-(2-chlorophenoxy)acetate

Description

Contextualization within Phenoxyacetic Acid Derivatives Research

Ethyl 2-(2-chlorophenoxy)acetate belongs to the larger class of phenoxyacetic acid derivatives. These compounds are characterized by a phenoxy group linked to an acetic acid moiety. nih.gov The introduction of a chlorine atom onto the phenyl ring, as in the case of this compound, significantly influences the molecule's electronic properties and reactivity. nih.gov Research into phenoxyacetic acid derivatives is extensive, with studies exploring how different substituents on the aromatic ring and modifications to the carboxylic acid group affect their chemical and biological activities. nih.gov

Overview of Historical and Contemporary Research Significance

Historically, research on phenoxyacetic acid derivatives has been prominent, particularly in the development of herbicides. nih.gov While the primary focus of this article is on the chemical properties of this compound itself, it is important to note its place within this broader historical context. Contemporary research continues to explore the synthesis and reactivity of various phenoxyacetic acid esters for potential applications in organic synthesis and materials science.

Scope and Academic Relevance of the Compound

The academic relevance of this compound lies in its utility as a model compound for studying the effects of ortho-substitution on the reactivity of phenoxyacetates. Its structure allows for detailed investigation of spectroscopic properties and reaction mechanisms. Furthermore, it serves as a valuable intermediate in the synthesis of more complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-chlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGDGQCMUALSPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307258 | |

| Record name | ethyl 2-(2-chlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52094-97-0 | |

| Record name | Acetic acid, 2-(2-chlorophenoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52094-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 190550 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052094970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC190550 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(2-chlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of Ethyl 2 2 Chlorophenoxy Acetate

Established Synthetic Routes and Reaction Mechanisms

The formation of Ethyl 2-(2-chlorophenoxy)acetate can be approached via two principal synthetic strategies: etherification and esterification. Each route utilizes a different set of precursors but culminates in the same target molecule.

Etherification: This approach, a variation of the Williamson ether synthesis, involves the reaction of a phenoxide with an alkyl halide. Specifically, 2-chlorophenol (B165306) is first deprotonated by a base to form the more nucleophilic sodium 2-chlorophenoxide. This intermediate then reacts with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), to form the ether linkage and yield the final product. A similar etherification is employed in the synthesis of ethyl-2-(4-aminophenoxy)acetate, where p-nitrophenol is alkylated with ethyl bromoacetate in the presence of potassium carbonate. mdpi.com

Esterification: The Fischer-Speier esterification method provides an alternative route. commonorganicchemistry.com This acid-catalyzed reaction involves treating 2-chlorophenoxyacetic acid with an excess of ethanol (B145695). A strong acid, typically sulfuric acid, is used as a catalyst to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the ethanol. commonorganicchemistry.comresearchgate.net The reaction is driven to completion by removing the water formed as a byproduct, often by using the alcohol reactant as the solvent and refluxing the mixture. chemicalbook.comyoutube.com

The selection of precursors directly dictates the synthetic route.

2-chlorophenol: This is the foundational precursor for the etherification pathway, providing the characteristic 2-chlorophenoxy moiety of the target molecule.

Ethyl chloroacetate: In the etherification route, this reagent acts as the electrophile, supplying the ethyl acetate (B1210297) portion of the structure. It is commonly synthesized through the Fischer esterification of chloroacetic acid with ethanol, using sulfuric acid as a catalyst. youtube.comchemicalbook.com

2-chlorophenoxyacetic acid: This is the key starting material for the esterification pathway.

Ethanol: This simple alcohol serves as the ethyl group source in the esterification reaction. chemicalbook.com

To maximize product yield and purity, reaction conditions are carefully controlled.

Temperature: Reactions are often conducted at elevated temperatures under reflux to increase the reaction rate. mdpi.comchemicalbook.comnih.gov However, studies on related esterifications have shown that excessively high temperatures can sometimes decrease reactant solubility and slow the reaction. researchgate.net For instance, the synthesis of ethyl chloroacetate can be performed at 105°C, while other preparations involve refluxing at the boiling point of the solvent, such as ethanol (approximately 78°C). youtube.comchemicalbook.com

Solvents: The choice of solvent depends on the reaction type. For etherification, polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) are common choices as they can dissolve the reactants and facilitate the nucleophilic substitution. mdpi.comnih.gov In Fischer esterifications, a large excess of the alcohol reactant (ethanol) often serves as both the reactant and the solvent. commonorganicchemistry.comchemicalbook.com

Catalysts: In the esterification of 2-chlorophenoxyacetic acid, a strong acid catalyst like sulfuric acid is essential. researchgate.netum.edu.my For the etherification route, a base is required to deprotonate the phenol. Anhydrous potassium carbonate is a frequently used base for this purpose. mdpi.comnih.gov

Table 1: Comparative Overview of Synthetic Routes for this compound and Analogs

| Parameter | Etherification (Williamson Synthesis) | Esterification (Fischer-Speier) |

|---|---|---|

| Precursors | 2-chlorophenol, Ethyl chloroacetate | 2-chlorophenoxyacetic acid, Ethanol |

| Catalyst | Base (e.g., K₂CO₃, NaH) | Acid (e.g., H₂SO₄) |

| Typical Solvent | Acetone, DMF | Excess Ethanol |

| Temperature | Reflux | Reflux |

| Key Intermediate | Sodium 2-chlorophenoxide | Protonated Carboxylic Acid |

Synthesis of Structurally Related Derivatives and Analogs

This compound serves as a valuable building block for creating more complex molecules with potentially diverse chemical properties.

The structure of this compound offers several sites for modification. Substituents can be added to or altered on the phenyl ring to influence the electronic and steric properties of the molecule. For example, additional chloro groups can be introduced, as seen in the precursor sodium 2,4,5-trichlorophenoxyacetate, used to synthesize more complex derivatives. prepchem.com Furthermore, the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other functional groups, providing a gateway to a wide range of analogs. nih.gov

The utility of this compound extends to its role as an intermediate in multi-step syntheses. mit.edu For example, the core structure can be incorporated into larger, more complex frameworks, such as quinazolin-4-one derivatives. nih.gov In a reported synthesis, 2-mercapto-3-phenylquinazolin-4(3H)-one was reacted with ethyl chloroacetate to produce a more elaborate heterocyclic system. nih.gov These multi-step sequences allow for the systematic construction of complex molecules where the phenoxyacetate (B1228835) moiety is a key structural element. nih.gov The development of such synthetic pathways is crucial for creating novel compounds for various chemical and pharmaceutical applications.

Purification and Isolation Techniques in Chemical Synthesis

Following its synthesis, crude this compound often exists as an oil or a solid mixed with impurities. A typical workup procedure may involve an initial extraction, where the reaction mixture is diluted with a solvent like ethyl acetate and washed with aqueous solutions to remove inorganic salts and water-soluble impurities. The organic layer is then dried and concentrated to yield the crude product, which subsequently requires further purification.

Column chromatography is a powerful technique for purifying organic compounds by separating them based on their differential adsorption to a stationary phase while being moved by a mobile phase. For this compound, silica (B1680970) gel is a commonly used stationary phase due to its polarity and effectiveness in separating moderately polar compounds.

The process involves packing a glass column with a slurry of silica gel in a non-polar solvent. The crude compound is then loaded onto the top of the column and eluted with a solvent system, known as the mobile phase. The polarity of the mobile phase is crucial; a common system for compounds of this type is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. orgsyn.orgnih.gov The ratio of these solvents can be optimized, often guided by preliminary analysis using Thin Layer Chromatography (TLC), to achieve the best separation. orgsyn.org

As the mobile phase flows through the column, compounds separate based on their affinity for the silica gel versus the solvent. Less polar components travel down the column more quickly with the solvent front, while more polar components are retained longer by the polar silica gel. Fractions are collected sequentially and analyzed for purity. Those containing the pure this compound are then combined and the solvent is removed, typically by rotary evaporation, to yield the purified product. For analytical purposes, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can also be employed for separation and quantification. sielc.comosti.gov

Table 1: Illustrative Parameters for Column Chromatography Purification

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel (60-120 or 230-400 mesh) |

| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compounds through the column. | Hexane (B92381)/Ethyl Acetate gradient (e.g., 19:1 to 1:1) orgsyn.orgnih.gov |

| Loading Technique | Method of applying the crude sample to the column. | Dry loading (adsorbed onto a small amount of silica gel) or wet loading (dissolved in a minimal amount of eluent) orgsyn.org |

| Separation Principle | Differential partitioning of components between the stationary and mobile phases based on polarity. | this compound, being moderately polar, will elute after non-polar impurities but before highly polar byproducts. |

This table is interactive. Click on the headers to learn more about each parameter.

Recrystallization is a fundamental technique for purifying solid organic compounds. uct.ac.za It relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, which can be a low-melting solid or an oil at room temperature, this technique is applicable if a suitable solvent is found in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.

The process involves dissolving the crude solid in a minimum amount of a hot solvent to form a saturated solution. uct.ac.za Any insoluble impurities can be removed at this stage by hot filtration. The hot, saturated solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor). iscientific.org

The resulting crystals are then collected by vacuum filtration and washed with a small amount of cold solvent to remove any adhering mother liquor. uct.ac.za The crystals are subsequently dried to remove residual solvent. The choice of solvent is critical; it must not react with the compound and should have a boiling point below the compound's melting point. iscientific.org Mixed solvent systems, such as ether/benzine or ethyl acetate/ligroin, can also be effective. uct.ac.zaprepchem.com

Table 2: General Guide for Recrystallization Solvent Selection

| Solvent Property | Rationale | Potential Solvents for Similar Compounds |

|---|---|---|

| High Solubility at High Temp. | To dissolve the compound completely to form a saturated solution. | Ethanol, Ethyl Acetate, Acetone iscientific.orgchemicalbook.com |

| Low Solubility at Low Temp. | To maximize the recovery of the pure compound upon cooling. | Water, Hexane, Ligroin uct.ac.zaresearchgate.net |

| Volatility | The solvent should be easily removable from the purified crystals. | Diethyl Ether, Dichloromethane uct.ac.za |

| Inertness | The solvent must not react with the compound being purified. | Toluene, Acetonitrile uct.ac.zaprepchem.com |

This table is interactive. Users can explore different solvent properties and their relevance.

Iii. Molecular Structure Activity Relationship Sar Studies

Correlation of Structural Features with Biological Efficacy

The Aryloxy Group : The nature of the aromatic system is critical. For instance, replacing the dichlorophenyl group of the herbicide diclofop-methyl (B104173) with moieties like trifluoromethylpyridine or chloroquinoxaline led to the development of highly active herbicides, fluazifop-butyl (B166162) and quizalofop-ethyl, respectively. tandfonline.com This demonstrates that the electronic and steric properties of this aryl group are key determinants of activity.

The Phenoxy-Propionate/Acetate (B1210297) Core : This central unit correctly positions the aryloxy group and the acidic/ester side chain for interaction with the target enzyme. The ether linkage provides flexibility, while the phenoxy ring itself can be substituted to modulate activity.

The Carboxylic Acid/Ester Moiety : The acidic head or its ester derivative is essential for the compound's function. In many cases, ester derivatives like Ethyl 2-(2-chlorophenoxy)acetate act as pro-herbicides, which are hydrolyzed in the plant to the active free acid. Studies on related compounds have shown that carboxylic ester derivatives often exhibit superior herbicidal activity compared to amide derivatives. nih.gov The activity of these ester derivatives can also be influenced by the length of the alkyl chain, with activity sometimes decreasing as the carbon chain is extended. nih.gov

Research into analogs has revealed that even slight modifications can significantly alter biological activity. For example, in a series of phenoxyacetic acid analogs designed as radiotherapy sensitizers, halogenation, aromatic ring substitution, or the introduction of a thioether linkage in the hydrophobic region were all found to be crucial for improving activity. mdpi.com

Positional Isomerism and Substituent Effects on Activity

The position of substituents on the phenoxy ring has a profound effect on the compound's biological activity. The specific placement of the chlorine atom in 2-(2-chlorophenoxy)acetate is not arbitrary and influences its efficacy compared to its isomers.

Studies on chlorophenols, the metabolites of chlorophenoxy herbicides, show a clear structure-toxicity relationship where the position and number of chlorine atoms are critical. nih.govnih.gov For phenoxyacetic acid herbicides, the herbicidal activity is generally dependent on the substitution pattern on the phenyl ring. For instance, comparing the widely used herbicides 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid), the substitution at positions 2 and 4 is common for high auxin-type activity.

In the development of novel analogs, the effect of substituents is a primary focus. In one study on phenoxypropionic acid derivatives with an imidazo[1,2-a]pyridine (B132010) moiety, the herbicidal activity was dramatically affected by substituents on this ring system. tandfonline.comoup.com Specifically, a cyano group at the 3-position and a chlorine atom at the 6-position were identified as optimal for enhancing herbicidal activity against grassy weeds. tandfonline.comoup.com Similarly, in another series of herbicides, a trifluoromethyl group at the 5-position of a pyridine (B92270) ring was found to be crucial for activity, which was further enhanced by adding a fluorine or chlorine atom at the 3-position of the same ring. nih.gov

The following table summarizes findings on how different substituents on related phenoxy-based compounds affect their herbicidal activity.

| Compound Series | Favorable Substituents | Effect on Activity | Reference |

| Imidazo[1,2-a]pyridinyloxy-phenoxypropionate | 3-cyano and 6-chloro on imidazopyridine ring | Enhanced activity against gramineous weeds | tandfonline.com, oup.com |

| Pyridinyl-benzothiazol-2-one-oxypropanoates | 5-trifluoromethyl on pyridine ring | Crucial for herbicidal activity | nih.gov |

| Pyridinyl-benzothiazol-2-one-oxypropanoates | 3-fluoro or 3-chloro on pyridine ring | Significantly enhanced activity | nih.gov |

| 6-(pyrazolyl)-2-picolinic acids | Halogen-substituted phenyl on pyrazole (B372694) ring | Better herbicidal activity than alkyl-substituted phenyl | mdpi.com |

Studies on the degradation of pesticides have also shown that positional isomers can have different environmental fates, confirming the distinct chemical behavior conferred by isomerism. nih.gov

Rational Design and Lead Optimization Strategies for Novel Analogs

The principles of SAR are actively applied in the rational design of new molecules with enhanced or novel biological activities. edelris.com Starting from a lead compound like a phenoxyacetate (B1228835), chemists systematically modify its structure to improve potency, selectivity, or pharmacokinetic properties.

A common strategy is "scaffold hopping," where parts of the molecule are replaced with different chemical groups that retain the necessary spatial and electronic features for biological activity. This approach led to the discovery of a highly potent herbicidal lead, 3-(2-pyridinyl)-benzothiazol-2-one, during an attempt to modify the structure of a commercial aryloxyphenoxypropionate herbicide. nih.gov

Another strategy involves modifying a known scaffold to target different biological systems. For example, phenoxyacetic acid derivatives have been rationally designed as:

Radiotherapy Sensitizers : By modifying the linker and tail regions of phenoxyaromatic acids, researchers developed compounds that could act as allosteric modulators of hemoglobin, improving oxygen release and thus sensitizing tumors to radiation. mdpi.com

Free Fatty Acid Receptor 1 (FFA1) Agonists : Through chemical modifications guided by ligand efficiency and lipophilicity, phenoxyacetic acid derivatives were optimized to create potent agonists for FFA1, a target for type 2 diabetes treatment. nih.gov

Selective COX-2 Inhibitors : New anti-inflammatory agents have been designed based on the phenoxyacetic acid scaffold to achieve selective inhibition of the COX-2 enzyme. mdpi.com

The process often involves synthesizing a series of analogs with varied substituents. For example, in the quest for new synthetic auxin herbicides, researchers modified the structure of picloram (B1677784) by introducing substituted pyrazole rings at the 6-position of the picolinic acid core, leading to compounds with broader herbicidal activity. mdpi.com These optimization efforts demonstrate the versatility of the phenoxyacetic acid scaffold in medicinal and agricultural chemistry. rsc.org

Computational Chemistry Approaches in SAR Analysis

Computational chemistry has become an indispensable tool in modern SAR studies, allowing for the prediction of biological activity and the elucidation of interactions at a molecular level. drugdesign.org Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate physicochemical properties of molecules with their biological activities. mdpi.com

For chlorophenols and related compounds, QSAR models have successfully predicted toxicity by correlating it with molecular descriptors representing lipophilicity (log K(ow)), electronic effects (Hammett constant σ), and steric parameters. nih.govresearchgate.net These studies often find that lipophilicity and electrostatic fields are dominant factors in determining biological activity. nih.gov

More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture. nih.gov

CoMFA models analyze the steric and electrostatic fields of a molecule, correlating them with activity. For chlorophenols, CoMFA models have shown high predictive consistency, with the electrostatic field often contributing more to the biological activity than the steric field. nih.gov

CoMSIA extends this by including other fields like hydrophobicity. A CoMSIA model for chlorophenols revealed the relative contributions of electrostatic, hydrophobic, and steric fields to their cytotoxicity. nih.gov

Molecular docking and molecular dynamics simulations are also used to visualize and analyze the binding of these compounds to their target receptors. nih.gov For instance, a computational study explored the interactions between several aryloxyphenoxypropionate herbicides and the zebrafish estrogen receptor α, revealing that van der Waals forces and electrostatic forces were the main drivers for binding. nih.gov Such computational approaches can analyze the reactivity of different parts of a molecule, predicting which sites are susceptible to various types of chemical reactions. researchgate.net This allows for the pre-screening of virtual compounds, prioritizing the synthesis of those with the highest predicted potency and guiding the rational design of more effective and selective molecules. nih.gov

Iv. Investigation of Biological Activities and Underlying Mechanisms

Plant Growth Regulatory and Herbicidal Research

The primary biological significance of ethyl 2-(2-chlorophenoxy)acetate in the context of plant science is its activity as a plant growth regulator, and at higher concentrations, as a herbicide. This activity is a hallmark of the phenoxyacetic acid chemical family.

This compound functions as a synthetic mimic of the natural plant hormone indole-3-acetic acid (IAA). Synthetic auxins like those in the phenoxyacetic acid class are structurally similar to IAA, allowing them to bind to auxin receptors in plant cells. This binding initiates a cascade of signaling events that, at low concentrations, can stimulate plant growth, but at the higher concentrations typical of herbicidal applications, lead to uncontrolled and disorganized growth, ultimately causing plant death.

One of the key differences between natural auxin and synthetic auxins like 2-(2-chlorophenoxy)acetic acid (the active form of the title compound) is their stability within the plant. Synthetic auxins are generally more resistant to the plant's natural degradation processes, leading to a prolonged and exaggerated response compared to the tightly regulated effects of endogenous IAA.

At the cellular level, the auxinic activity of 2-(2-chlorophenoxy)acetic acid is expected to significantly impact fundamental physiological processes, most notably cell elongation and cell division.

Cell Elongation: Auxins promote cell elongation by increasing the extensibility of the cell wall. The proposed mechanism involves the stimulation of proton pumps (H+-ATPases) in the cell membrane, which acidifies the cell wall. This acidification activates enzymes called expansins, which loosen the connections between cellulose (B213188) microfibrils, allowing the cell to take up water and expand. savemyexams.com In the case of synthetic auxins, this process becomes uncontrolled, leading to abnormal and unsustainable elongation.

Cell Division: Auxins also play a crucial role in regulating the cell cycle and promoting cell division. Studies on other synthetic auxins have shown they can stimulate cell division. nih.govresearchgate.net However, different synthetic auxins can have differential effects on cell elongation and division. For instance, research on tobacco cell lines has demonstrated that while some auxins like 1-naphthaleneacetic acid (NAA) primarily stimulate cell elongation at lower concentrations, others like 2,4-D are more potent inducers of cell division. nih.govresearchgate.net The specific effects of 2-(2-chlorophenoxy)acetic acid on these two processes would require targeted investigation.

The uncontrolled stimulation of these processes by herbicidal concentrations of synthetic auxins leads to a variety of symptoms, including epinasty (twisting of stems and petioles), tissue swelling, and callus formation.

A defining characteristic of many phenoxyacetic acid herbicides is their selective activity, being significantly more effective against broadleaf (dicotyledonous) plants than against grasses (monocotyledonous) plants. mt.gov This selectivity is a key reason for their widespread use in controlling broadleaf weeds in cereal crops and turfgrass. mt.gov

The precise reasons for this differential sensitivity are complex and thought to involve multiple factors, including differences in:

Vascular Anatomy: The scattered vascular bundles in monocot stems may be less susceptible to the disruptive effects of the herbicide compared to the ring-like arrangement in dicots. holganix.comyoutube.com

Metabolism: Monocotyledonous plants may be able to metabolize and detoxify the synthetic auxin more rapidly than dicotyledonous plants.

Translocation: Differences in leaf shape, orientation, and cuticle thickness can affect the absorption and movement of the herbicide within the plant.

Table 1: General Comparison of Monocot and Dicot Characteristics Relevant to Herbicide Selectivity

| Feature | Monocotyledons | Dicotyledons |

| Embryo | One cotyledon | Two cotyledons |

| Leaf Venation | Parallel | Net-like or branching |

| Vascular Bundles in Stem | Scattered | Arranged in a ring |

| Root System | Fibrous | Taproot |

| Flower Parts | Typically in multiples of three | Typically in multiples of four or five |

This table presents general distinctions between monocots and dicots. holganix.comyoutube.combyjus.com

The primary molecular targets of synthetic auxins are the components of the auxin signaling pathway. A key discovery in this area was the identification of the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its relatives, the AUXIN SIGNALING F-BOX (AFB) proteins, as auxin receptors.

The binding of an auxin (natural or synthetic) to the TIR1/AFB receptor facilitates the interaction of this receptor with Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for degradation via the 26S proteasome pathway. The removal of these repressors then allows for the expression of auxin-responsive genes, which are responsible for the downstream physiological effects. Studies with various synthetic auxins have confirmed that their herbicidal activity is dependent on this TIR1/AFB-mediated signaling pathway. nih.gov

While this is the generally accepted model, it is likely that the nuances of interaction between different synthetic auxins and the various TIR1/AFB receptors contribute to the diverse physiological responses observed.

Given its presumed properties as a selective broadleaf herbicide, this compound would be of interest in the development of agrochemicals for weed management. The phenoxyacetic acids have a long history of use in agriculture for controlling weeds in crops like wheat, barley, rice, and corn. mt.gov They are valued for their efficacy and their ability to be combined with other herbicides to broaden the spectrum of controlled weeds.

The development of new herbicide formulations often involves creating ester derivatives, such as this compound, from the parent acid. These ester formulations can have different properties, such as altered solubility or volatility, which can influence their application and environmental behavior.

The assessment of the plant growth regulatory and herbicidal activity of compounds like this compound typically involves a variety of standardized bioassays.

Seedling Assays: A common method involves growing seedlings of target weed and crop species in a controlled environment, such as a greenhouse or growth chamber. The plants are treated with the chemical at various concentrations, and the effects on growth, morphology, and survival are observed over time. This allows for the determination of the compound's efficacy and selectivity.

Antimicrobial Research

The antimicrobial potential of phenoxyacetate (B1228835) derivatives has been recognized, though specific studies detailing the activity of this compound are not extensively documented. The broader class of phenoxy compounds, however, has been investigated for its effects on various microorganisms.

Evaluation of Antibacterial Properties against Specific Pathogens

Assessment of Antifungal Activities

Similar to its antibacterial profile, specific data on the antifungal activities of this compound is scarce. Nevertheless, related compounds and extracts containing phenoxy structures have shown promise in inhibiting fungal growth. For example, ethyl acetate (B1210297) extracts from various natural sources have been tested against fungal species like Candida albicans and Aspergillus niger. The antifungal effects are often linked to the ability of these compounds to disrupt fungal cell integrity and metabolic processes.

Proposed Biochemical Targets and Mechanisms of Antimicrobial Action

The proposed antimicrobial mechanism for phenoxy derivatives, including by extension this compound, is believed to involve multiple cellular targets. The lipophilic nature of these compounds allows them to interfere with the microbial cell membrane, leading to increased permeability and leakage of intracellular components. This disruption of the cell membrane can subsequently inhibit essential processes such as ATP synthesis and the function of membrane-bound enzymes.

The mechanism of action for phenolic compounds in general involves a cascade of reactions within the bacterial cell, ultimately leading to the degradation of the cytoplasmic membrane, damage to membrane proteins, and a decrease in ATP production. For example, the antimicrobial activity of some phenols is attributed to their ability to act as transmembrane carriers of monovalent cations, disrupting the ion gradients essential for cell viability. It is plausible that this compound shares a similar mode of action, leveraging its phenoxy and acetate groups to interact with and disrupt microbial cell structures and functions.

Pharmacological Research (Excluding Clinical Human Data and Safety Profiles)

Pharmacological research into phenoxyacetic acid derivatives has revealed potential anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade.

Enzyme Inhibition Studies (e.g., Cyclooxygenase enzymes)

Research has focused on the potential of phenoxy acetic acid derivatives to act as selective inhibitors of cyclooxygenase-2 (COX-2). buu.ac.th The COX enzymes are key in the conversion of arachidonic acid to prostaglandins (B1171923), which are significant mediators of inflammation. buu.ac.th Selective COX-2 inhibitors are of therapeutic interest as they can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. buu.ac.th

Studies on novel phenoxy acetic acid derivatives have shown significant COX-2 inhibitory activity. buu.ac.th For instance, certain synthesized hydrazone derivatives of phenoxyacetic acids demonstrated potent in vitro COX-2 inhibition, with IC₅₀ values in the nanomolar range, indicating strong pharmacological potential. buu.ac.th While direct studies on this compound are not available, the structural similarity suggests that it may also possess COX-inhibitory properties. The presence of the phenoxy acetic acid scaffold is a key structural feature for this activity. buu.ac.th

Table 1: In Vitro COX-2 Inhibitory Activity of Representative Phenoxy Acetic Acid Derivatives

| Compound | IC₅₀ for COX-2 (µM) |

| Compound 5d | 0.09 |

| Compound 5e | 0.08 |

| Compound 5f | 0.07 |

| Compound 7b | 0.08 |

| Compound 10c | 0.09 |

| Compound 10d | 0.08 |

| Compound 10e | 0.07 |

| Compound 10f | 0.06 |

| Celecoxib (Reference) | 0.05 |

| Data derived from studies on phenoxy acetic acid derivatives and presented for comparative purposes. buu.ac.th |

Investigation of Anti-inflammatory Pathways and Mediators

The anti-inflammatory effects of phenoxy acetic acid derivatives are closely linked to their ability to inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins like PGE₂. buu.ac.th In in vivo models of inflammation, such as the carrageenan-induced paw edema test, derivatives of phenoxyacetic acid have demonstrated significant anti-inflammatory effects. buu.ac.th

These compounds have been shown to reduce paw thickness and weight, which are markers of inflammation. buu.ac.th Furthermore, they have been found to lower the levels of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and prostaglandin (B15479496) E₂ (PGE₂) in the inflammatory exudate. buu.ac.th The reduction in these mediators provides a clear mechanism for the observed anti-inflammatory activity. buu.ac.th For example, specific synthesized compounds showed a significant reduction in TNF-α and PGE-2 levels, comparable to the effects of established anti-inflammatory drugs. buu.ac.th

Table 2: Effect of Phenoxy Acetic Acid Derivatives on Inflammatory Mediators

| Compound | Inhibition of Paw Thickness (%) | Inhibition of Paw Weight (%) | Reduction in TNF-α (%) | Reduction in PGE-2 (%) |

| Compound 5f | 63.35 | 68.26 | 61.04 | 60.58 |

| Compound 7b | 46.51 | 64.84 | 64.88 | 57.07 |

| Data from in vivo studies on phenoxy acetic acid derivatives, presented to illustrate the potential anti-inflammatory pathways. buu.ac.th |

Research into Osteoclastogenesis Inhibition and Bone Metabolism Modulation (for derivatives)

Recent pharmacological research has focused on derivatives of 2-chlorophenoxy acetamide (B32628) for their potential to inhibit osteoclastogenesis, the process of osteoclast formation, which is a key factor in bone resorption. An imbalance in bone homeostasis, where bone resorption by osteoclasts outpaces bone formation by osteoblasts, can lead to various bone diseases, including osteoporosis.

One notable derivative, N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) , has been shown to significantly inhibit the differentiation of osteoclasts from their precursor cells in a dose-dependent manner without causing significant cell death. semanticscholar.orgnih.gov This inhibitory effect is particularly prominent during the early stages of osteoclastogenesis. semanticscholar.org Mechanistic studies have revealed that PPOA-N-Ac-2-Cl disrupts the formation of the F-actin ring, a crucial cytoskeletal structure for the bone-resorbing function of mature osteoclasts. semanticscholar.org

Furthermore, PPOA-N-Ac-2-Cl has been observed to downregulate the expression of several key genes involved in osteoclast differentiation and function. semanticscholar.orgnih.gov These include:

TRAF6 (TNF receptor-associated factor 6): A critical signaling adapter protein.

c-fos: A transcription factor essential for osteoclast differentiation.

DC-STAMP (Dendritic cell-specific transmembrane protein): A protein involved in the fusion of osteoclast precursors into multinucleated mature osteoclasts.

NFATc1 (Nuclear factor of activated T-cells, cytoplasmic 1): A master transcription factor for osteoclastogenesis.

MMP9 (Matrix metalloproteinase-9): An enzyme that degrades the organic bone matrix.

CtsK (Cathepsin K): A protease that is highly expressed in osteoclasts and plays a major role in the degradation of bone collagen. nih.gov

Acp5 (Acid phosphatase 5, tartrate resistant): Also known as tartrate-resistant acid phosphatase (TRAP), a hallmark enzyme of osteoclasts.

The downregulation of these genes by PPOA-N-Ac-2-Cl suggests a comprehensive inhibition of the molecular machinery required for osteoclast development and activity. semanticscholar.orgnih.gov

Another related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) , has also demonstrated potent inhibitory effects on osteoclastogenesis and has been shown to prevent ovariectomy-induced bone loss in animal models, indicating its potential as a therapeutic agent for bone resorption-related diseases. nih.govnih.gov

Table 1: Investigated Derivatives and their Effects on Osteoclastogenesis

| Compound | Key Findings | References |

| N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) | Inhibits osteoclast differentiation, disrupts F-actin ring formation, downregulates key osteoclast-related genes. | semanticscholar.orgnih.gov |

| N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) | Strong inhibitor of osteoclastogenesis, prevents bone loss in vivo. | nih.govnih.gov |

Exploration of Interactions with Specific Receptors in Biological Systems

The interaction of phenoxyacetic acid derivatives with specific biological receptors has been an area of active investigation, particularly in the context of inflammation. While direct studies on this compound's receptor binding profile are limited, research on analogous compounds provides valuable insights.

Derivatives of 2,4-dichlorophenoxyacetic acid have been identified as promising anti-inflammatory agents due to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. mdpi.com COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins. mdpi.com Molecular docking studies have shown that certain thiourea (B124793) derivatives of 2,4-dichlorophenoxyacetic acid can form strong complexes with the active site of the COX-2 enzyme, suggesting a high potential for selective inhibition. mdpi.com This highlights the capacity of the phenoxyacetic acid scaffold to interact with specific enzyme receptors.

In a broader context, various chemical compounds are screened for their binding affinity to different receptors to understand their potential biological effects. For instance, studies have evaluated the relative binding affinities of various endocrine-active compounds to the estrogen receptors of different species. nih.gov Such studies provide a framework for assessing the potential receptor-mediated activities of compounds like this compound.

Exploration of Other Biological Activities in Academic Contexts

Beyond the modulation of bone metabolism, the broader biological activities of phenoxyacetate derivatives have been explored in various academic research settings, with a focus on enzyme inhibition and interactions with the neurological system.

The potential for phenoxyacetic acid derivatives to act as enzyme inhibitors has been demonstrated in several studies. For example, the structurally similar compound 2-(p-chlorophenoxy)-2-methylpropionic acid has been shown to completely inhibit acetyl-coenzyme A carboxylase (ACC) , the rate-limiting enzyme in fatty acid biosynthesis, at a concentration of 10⁻³M in various animal species. nih.gov This suggests that compounds with a chlorophenoxy moiety can interfere with key metabolic pathways.

Furthermore, research on other phenoxyacetic acid compounds has revealed their ability to inhibit human glutathione-S-transferase Mu (GSTM) . sciopen.com The inhibitory potency was found to be dependent on the specific chemical structure of the derivatives. sciopen.com These findings underscore the potential for the phenoxyacetic acid scaffold to be a platform for the development of various enzyme inhibitors.

Structurally analogous compounds to this compound, such as chlorophenoxy herbicides, have been investigated for their potential interactions with the neurological system. Studies on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and its analogs have assessed their effects on acetylcholinesterase (AChE) activity. nih.gov While AChE may not be the primary target for these compounds, some inhibitory activity has been observed, with transformation products sometimes exhibiting higher inhibitory potential than the parent herbicides. nih.gov

Research into 2-(p-chlorophenoxy)propionic acid (CPP) analogues has explored their effects on the CLC-1 chloride channel in skeletal muscle. nih.gov These channels are crucial for maintaining the electrical excitability of muscle fibers. The study revealed that modifications to the chemical structure of CPP analogues significantly influenced their ability to block the CLC-1 channel, demonstrating that compounds with a chlorophenoxy group can modulate the function of ion channels, which are fundamental components of the nervous and muscular systems. nih.gov

V. Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For Ethyl 2-(2-chlorophenoxy)acetate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group and the protons on the aromatic ring and the acetate (B1210297) moiety.

The ethyl group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern resulting from spin-spin coupling. The chemical shift of the methylene protons will be further downfield due to the deshielding effect of the adjacent ester oxygen. The singlet for the methylene protons of the acetate group (O-CH₂-C=O) is anticipated to appear at a distinct chemical shift due to the influence of the ether oxygen and the carbonyl group. The aromatic protons on the 2-chlorophenyl group will appear as a complex multiplet pattern in the aromatic region of the spectrum, with their specific chemical shifts influenced by the chloro and ether substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl CH₃ | ~1.3 | Triplet |

| Ethyl CH₂ | ~4.2 | Quartet |

| O-CH₂-C=O | ~4.7 | Singlet |

| Aromatic H | ~6.9 - 7.4 | Multiplet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton.

In the ¹³C NMR spectrum of this compound, separate signals are expected for the carbonyl carbon of the ester, the carbons of the aromatic ring, the ether-linked methylene carbon, and the two carbons of the ethyl group. The carbonyl carbon is typically observed at a significantly downfield chemical shift (around 170 ppm). The aromatic carbons will appear in the range of approximately 110-155 ppm, with the carbon bearing the chlorine atom showing a characteristic shift. The carbons of the ethyl group and the acetate methylene will resonate in the upfield region of thespectrum. spectrabase.com Spectroscopic data for the related compound 2-(2-Chlorophenoxy)ethanol, acetate is available from SpectraBase, which can provide a reference for the expected chemical shifts. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~168 |

| Aromatic C-O | ~153 |

| Aromatic C-Cl | ~127 |

| Aromatic C-H | ~115 - 130 |

| O-CH₂-C=O | ~65 |

| Ethyl O-CH₂ | ~62 |

| Ethyl CH₃ | ~14 |

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgcam.ac.uk In a COSY spectrum of this compound, cross-peaks would be observed between the triplet of the ethyl's methyl group and the quartet of its methylene group, confirming their connectivity. cam.ac.uk Similarly, correlations would be seen among the coupled protons on the aromatic ring, aiding in their specific assignment. bmrb.ioyoutube.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR experiment that identifies protons that are close to each other in space, regardless of whether they are bonded. cam.ac.uk This is particularly useful for determining the three-dimensional structure and conformation of a molecule. For this compound, NOESY could reveal through-space interactions between the protons of the O-CH₂-C=O group and the aromatic protons, providing insight into the preferred conformation around the ether linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester group. researchgate.net The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl and methylene groups would be observed just below 3000 cm⁻¹. The presence of the C-Cl bond would give rise to a stretching vibration in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹. The NIST WebBook provides an IR spectrum for the related compound 2-(P-chlorophenoxy)ethyl chloro acetate which shows similar expected functional group regions. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester/Ether) | Stretch | 1000 - 1300 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| C-Cl | Stretch | 600 - 800 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the very accurate determination of the molecular mass of a compound, often to four or five decimal places. This high precision enables the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₁ClO₃), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula. The presence of the chlorine isotope (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak in the mass spectrum, providing further confirmation of the presence of a chlorine atom in the molecule. Analysis of fragmentation patterns in the mass spectrum can also yield valuable structural information.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides definitive proof of a molecule's connectivity, conformation, and the nature of its intermolecular interactions in the solid state.

For a compound like this compound, a successful single-crystal X-ray diffraction analysis would yield a wealth of structural information. The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is meticulously recorded and analyzed to generate an electron density map, from which the positions of individual atoms can be resolved.

Table 1: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Bond Lengths (Å) | C-Cl, C-O, C=O, C-C |

| Bond Angles (°) | Angles defining molecular geometry |

| Torsion Angles (°) | Describing the conformation |

| Intermolecular Interactions | Hydrogen bonds, van der Waals contacts |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography encompasses a suite of laboratory techniques for the separation of mixtures. The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. For this compound, chromatographic methods are indispensable for assessing its purity and for monitoring the progress of its synthesis.

Thin-layer chromatography (TLC) is a rapid, simple, and inexpensive technique used to separate components of a mixture, determine the purity of a compound, and follow the progress of a reaction. wpmucdn.com It involves a stationary phase, typically a thin layer of an adsorbent material like silica (B1680970) gel, coated onto a flat carrier such as a glass or aluminum plate. wpmucdn.com

In the context of this compound, TLC is an invaluable tool. For instance, during its synthesis via the Williamson ether synthesis from 2-chlorophenol (B165306) and ethyl chloroacetate (B1199739), TLC can be used to monitor the consumption of the starting materials and the formation of the desired product. A small spot of the reaction mixture is applied to the TLC plate, which is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). rsc.org As the mobile phase ascends the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. wpmucdn.com

Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rƒ) value, while more polar compounds have a stronger interaction with the silica gel and move shorter distances. libretexts.org The Rƒ value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

For the analysis of this compound, a common mobile phase would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. libretexts.orgpressbooks.pub The ratio of these solvents can be adjusted to achieve optimal separation. Visualization of the spots on the TLC plate is typically achieved under UV light, as the aromatic ring of the compound will absorb UV radiation and appear as a dark spot on a fluorescent background. researchgate.net Alternatively, staining with iodine vapor can be used to visualize the spots. rsc.org

Table 2: Typical Parameters for TLC Analysis of this compound

| Parameter | Description | Example |

| Stationary Phase | The adsorbent material. | Silica gel GF₂₅₄ |

| Mobile Phase | The solvent system that moves up the plate. | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |

| Visualization | Method to see the separated spots. | UV light (254 nm), Iodine vapor rsc.orgresearchgate.net |

| Application | Purpose of the analysis. | Reaction monitoring, purity assessment |

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and thermally stable compounds without decomposition. It is particularly well-suited for determining the purity of substances like this compound and for quantifying the amounts of any impurities present.

In a typical GC analysis, a small amount of the sample is injected into a heated port, where it is vaporized. A carrier gas (the mobile phase), such as nitrogen or helium, then sweeps the vaporized sample onto a chromatographic column. google.com The column contains the stationary phase, which can be a solid adsorbent or, more commonly, a high-boiling-point liquid coated on an inert solid support. The separation occurs as the different components of the sample interact with the stationary phase to varying degrees. Compounds with a lower boiling point and less interaction with the stationary phase travel through the column more quickly and are detected first.

For this compound, a suitable GC method would likely employ a capillary column with a non-polar or moderately polar stationary phase, such as one based on polysiloxanes (e.g., SE-54). google.com A flame ionization detector (FID) is commonly used for the detection of organic compounds, as it offers high sensitivity. google.comrasayanjournal.co.in The temperature of the column is often programmed to increase during the analysis, which allows for the efficient separation of compounds with a range of boiling points.

The output from a GC analysis is a chromatogram, which is a plot of the detector response versus time. Each peak in the chromatogram corresponds to a different component of the mixture. The area under each peak is proportional to the amount of that component in the sample, allowing for quantitative analysis by methods like area normalization. google.com

Table 3: Illustrative GC Parameters for Purity Assessment of this compound

| Parameter | Description | Example Value |

| Chromatographic Column | The type of column used for separation. | SE-54 (30 m x 0.25 mm x 0.25 µm) google.com |

| Carrier Gas | The inert gas used as the mobile phase. | Nitrogen or Helium |

| Inlet Temperature | The temperature at which the sample is vaporized. | ~180-200 °C google.com |

| Column Temperature Program | The temperature profile of the oven. | Initial temp: 90°C, ramped to 160°C google.com |

| Detector | The device used to detect the eluted components. | Flame Ionization Detector (FID) |

| Detector Temperature | The temperature of the detector. | ~200 °C google.com |

Vi. Environmental Dynamics and Degradation Research Academic Study Perspective

Pathways of Environmental Breakdown

Ethyl 2-(2-chlorophenoxy)acetate is susceptible to breakdown in the environment through several key pathways, including hydrolysis, photolysis, and microbial metabolism. The efficiency of these degradation routes is influenced by a variety of environmental factors.

Hydrolysis is a primary chemical reaction that initiates the degradation of phenoxy acid esters in aquatic systems. nih.gov This process involves the cleavage of the ester bond, yielding the parent acid, 2-(2-chlorophenoxy)acetic acid, and ethanol (B145695). The rate of hydrolysis is significantly influenced by the pH and temperature of the surrounding water. nih.gov

Research on similar esters, such as ethyl acetate (B1210297), demonstrates that hydrolysis can be catalyzed by both acids and bases. uv.esscihub.org In alkaline conditions, the reaction, often termed saponification, is typically a second-order reaction and proceeds more rapidly. uv.es The rate of hydrolytic degradation for phenoxy acid esters, in general, increases with higher temperatures and in alkaline waters. nih.gov For instance, studies on 2,4-D esters have shown that they are fairly rapidly hydrolyzed to the acid form in the environment. who.int

| Factor | Influence on Hydrolysis Rate | Reference |

| pH | Rate increases in alkaline conditions. | nih.gov |

| Temperature | Rate increases with higher temperatures. | nih.gov |

| Chemical Structure | Esters of alkoxylated alcohols hydrolyze faster than those of aliphatic alcohols. | nih.gov |

Photolysis, or the breakdown of molecules by light, is another significant abiotic degradation pathway for phenoxyacetic acids in the environment, particularly in sunlit surface waters. who.intcdc.gov The efficiency of photodegradation is dependent on the form of the compound. nih.gov While direct photolysis of the ester may occur, the hydrolysis to the parent acid, 2-(2-chlorophenoxy)acetic acid, is a crucial initial step, as the acid form is also subject to photodegradation.

Studies on the related compound 2,4-D have shown that photolysis in sunlit surface waters can be an important environmental fate process. cdc.gov The photodegradation of 2,4-D has been investigated using various photocatalysts, such as titanium dioxide (TiO2), which can enhance the degradation rate. rsc.org The process typically involves the generation of highly reactive hydroxyl radicals that attack the aromatic ring and the acetic acid side chain.

Microbial degradation is a critical pathway for the ultimate breakdown of phenoxyacetic acids in both soil and water. nih.govwho.int A diverse range of microorganisms, including bacteria and fungi, have been shown to utilize these compounds as a source of carbon and energy. frontiersin.orgkoreascience.krresearchgate.net The efficiency of biodegradation is influenced by environmental conditions such as temperature, pH, oxygen levels, and the presence of other nutrients. nih.gov

The initial step in the microbial metabolism of this compound is likely the hydrolysis of the ester bond to form 2-(2-chlorophenoxy)acetic acid, a reaction that can be mediated by microbial enzymes. Subsequently, the degradation of the resulting acid proceeds through pathways established for other chlorophenoxyacetic acids. A common pathway for the bacterial degradation of 2,4-D involves the cleavage of the ether linkage, followed by hydroxylation of the aromatic ring to form chlorinated catechols. d-nb.info These catechols are then subject to ring cleavage and further metabolism. d-nb.info

Several bacterial genera have been identified as capable of degrading chlorinated phenoxyacetic acids, including Pseudomonas, Alcaligenes, Burkholderia, Arthrobacter, and Sphingomonas. frontiersin.orgkoreascience.krresearchgate.netnih.govnih.gov The genetic basis for this degradation is often encoded on plasmids, which can be transferred between bacterial populations, facilitating adaptation to contaminated environments. who.int

Assessment of Environmental Persistence in Different Matrices (e.g., soil, water)

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being broken down. This is often expressed as a half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. orst.edu The persistence of this compound will be influenced by the rates of hydrolysis, photolysis, and microbial degradation in different matrices like soil and water.

Due to limited specific data for this compound, the persistence of the closely related 2,4-D provides valuable insight. The half-life of 2,4-D in soil is generally considered to be relatively short, often averaging around 10 days, but can be longer in cold, dry conditions where microbial activity is low. juniperpublishers.com In water, the half-life of 2,4-D is also typically less than 10 days. juniperpublishers.com However, under anaerobic conditions, degradation is significantly slower. juniperpublishers.com

| Compound | Matrix | Half-life (DT50) | Conditions | Reference |

| 2,4-D | Soil | ~10 days (average) | Aerobic | juniperpublishers.com |

| 2,4-D | Soil | 59.3 days (field dissipation) | Aerobic | juniperpublishers.com |

| 2,4-D | Water | <10 days | Aerobic | juniperpublishers.com |

| 2,4-D | Water | 312 days | Anaerobic | juniperpublishers.com |

Identification and Characterization of Degradation Products and Metabolites

The breakdown of this compound is expected to produce a series of intermediate compounds, known as degradation products or metabolites. The primary degradation product from hydrolysis is 2-(2-chlorophenoxy)acetic acid and ethanol .

Further degradation, primarily through microbial action, is anticipated to follow pathways similar to those of other chlorinated phenoxyacetic acids. A key step is the cleavage of the ether bond, leading to the formation of 2-chlorophenol (B165306) . This intermediate is then typically hydroxylated to form a chlorinated catechol, such as 3-chlorocatechol or 4-chlorocatechol , although the exact isomer would depend on the specific enzymatic pathway. These catechols are then subject to ring cleavage, leading to the formation of aliphatic acids that can be further mineralized to carbon dioxide and water.

Studies on the degradation of 2,4-D have identified 2,4-dichlorophenol and subsequently 3,5-dichlorocatechol as key intermediates. d-nb.info In mixed microbial cultures, the accumulation of chlorophenols and chlorohydroquinones has also been observed. researchgate.net

Modeling of Environmental Fate Processes in Academic Studies

Environmental fate models are computational tools used to predict the movement and transformation of chemicals in the environment. researchgate.net These models integrate data on a compound's physical and chemical properties with information on environmental conditions to estimate its distribution and persistence in various compartments such as soil, water, and air.

For pesticides and herbicides like this compound, models such as those developed by FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) are widely used in regulatory assessments in the European Union. fraunhofer.deeuropa.eu These models, including PELMO (Pesticide Leaching Model), PEARL (Pesticide Emission Assessment at Regional and Local scales), and MACRO (a model for water flow and solute transport in macroporous soil), simulate processes like leaching to groundwater and runoff to surface water. fraunhofer.de

These models require input parameters such as degradation half-lives in soil and water, and soil-water partition coefficients (Koc). europa.eu While specific experimental data for this compound is scarce, data from related compounds can be used to parameterize these models to provide an initial assessment of its potential environmental behavior. The output of these models helps in understanding the potential for groundwater contamination and exposure of aquatic organisms. stone-env.com

Vii. Emerging Research Frontiers and Computational Approaches

Application of Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become instrumental in elucidating the molecular structure and electronic properties of phenoxyacetic acid derivatives. orientjchem.orgnih.gov These theoretical studies provide valuable data that complements experimental findings from spectroscopic methods like FTIR and NMR. nih.gov

DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are employed to calculate optimized molecular geometries, vibrational frequencies, and electronic properties. nih.gov For instance, studies on phenoxyacetic acid and its p-chloro derivative have shown a strong correlation between calculated and experimentally recorded FT-IR values for C-H out-of-plane bending modes. orientjchem.org

Furthermore, DFT calculations are used to determine key reactivity descriptors by analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter for predicting the chemical reactivity of a molecule. nih.gov A first-principles DFT study has also been used to explore the adsorption of 2-chlorophenol (B165306) on copper oxide surfaces, which is relevant for understanding the environmental fate and potential catalytic degradation of related compounds. nih.gov

Recent advancements in quantum computing are also being explored to perform complex chemical calculations, such as those based on the quantum phase estimation (QPE) algorithm, on molecules like chloro-derivatives of benzene, which is a core component of ethyl 2-(2-chlorophenoxy)acetate. arxiv.orgrsc.orgarxiv.org

Table 1: Theoretical Spectroscopic and Geometric Data for Phenoxyacetic Acid Derivatives

| Parameter | Phenoxyacetic Acid | p-chloro derivative | Method |

| C-H out-of-plane bending (calculated, cm⁻¹) | 753-969 | 795-943 | DFT |

| C-H out-of-plane bending (FT-IR, cm⁻¹) | 748-950 | 790-934 | Experimental |

| –OH bending (calculated, cm⁻¹) | 1304, 1284, 1260, 1218 | 1354, 1303, 1274, 1258 | DFT |

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting how a ligand, such as this compound, might interact with a biological target. These techniques are widely used in the discovery of new herbicides and pharmaceuticals. researchgate.netnih.gov

In the context of agrochemicals, phenoxyacetic acids are known to act as auxin mimics. unl.edu Molecular docking studies have been used to investigate the interactions between these compounds and auxin receptors like TIR1. researchgate.net A novel "tomographic docking" method has even been developed to better understand the binding mechanism and selectivity of auxin receptors, which is crucial for designing more effective and safer herbicides. nih.gov MD simulations have also been used to study the structural changes induced in enzymes like palmitoyl-CoA hydrolase by inhibitors such as dichlorophenoxyacetic acid. researchgate.net

In pharmaceutical research, docking and MD simulations have been employed to identify phenoxyacetamide derivatives as novel inhibitors of DOT1L, a promising target for certain types of leukemia. nih.gov These studies can predict the binding affinity and stability of the ligand-protein complex, helping to identify promising lead compounds for further development. nih.gov

Table 2: Examples of Molecular Docking and Dynamics Simulation Studies on Phenoxyacetic Acid Derivatives

| Compound Class | Target Protein | Research Area | Key Findings |

| Phenoxyacetic acids | TIR1 auxin receptor | Agrochemical | Elucidation of binding mechanisms for herbicide action. researchgate.netnih.gov |

| Phenoxyacetamide derivatives | DOT1L | Pharmaceutical | Identification of novel inhibitors for leukemia treatment. nih.gov |

| Dichlorophenoxyacetic acid | Palmitoyl-CoA hydrolase | Biochemical | Simulation of inhibitor-induced structural changes in the enzyme. researchgate.net |

In Silico Studies for Lead Optimization and De Novo Design

In silico methods are integral to the process of lead optimization in modern drug and agrochemical discovery. nih.govtechnologynetworks.com Starting from a "hit" compound identified through screening, computational tools are used to design new molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.netfrontiersin.org

For phenoxyacetic acid derivatives, which have shown a wide range of biological activities, these in silico approaches can guide the synthesis of new analogues. nih.govmdpi.com For example, by analyzing the structure-activity relationships (SAR) of a series of compounds, medicinal chemists can make targeted modifications to the molecular structure to enhance its interaction with the target protein. researchgate.net

De novo design is another powerful computational strategy where algorithms are used to design novel molecules from scratch that are predicted to bind to a specific target. researchgate.net This approach can be particularly useful for discovering new chemical scaffolds that may have advantages over existing ones. For auxin mimics, de novo design could lead to the development of novel herbicides with improved efficacy and environmental profiles. pnas.orgnih.govnih.gov

Integration with High-Throughput Screening Platforms for Novel Applications

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. researchgate.net When integrated with computational approaches, HTS becomes an even more powerful tool for discovery. In silico methods can be used to pre-screen large virtual libraries of compounds to prioritize those that are most likely to be active, thus saving time and resources in the experimental screening phase. nih.gov

In agrochemical research, HTS is a cornerstone for discovering new herbicides, insecticides, and fungicides. researchgate.net For instance, automated imaging systems combined with machine learning can be used for the high-throughput phenotyping of plants treated with different chemical compounds to identify new herbicide candidates. mdpi.com The data generated from HTS can then be used to train and refine computational models for predicting the mode of action of new compounds. nih.gov

Translational Research Opportunities in Agrochemical and Pharmaceutical Discovery

The research on phenoxyacetic acid derivatives, including this compound, presents significant translational opportunities in both the agrochemical and pharmaceutical sectors.

In the pharmaceutical arena, phenoxyacetic acid derivatives have been investigated for a variety of therapeutic applications. They have been identified as potential agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. nih.govresearchgate.net Additionally, various derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, and anticancer activities. mdpi.comnih.gov The versatility of the phenoxyacetic acid scaffold makes it an attractive starting point for the discovery of new drugs. nih.gov

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(2-chlorophenoxy)acetate, and what are the optimal reaction conditions?

- Methodological Answer : The synthesis involves reacting O-chlorophenol with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) as a base. A typical procedure includes refluxing in acetone at 80°C for 18 hours, followed by extraction with ether and recrystallization from ethanol. Key parameters:

- Molar ratio : 1:1 (O-chlorophenol to ethyl chloroacetate)

- Catalyst : 1.5 equivalents of K₂CO₃ .

- Yield : ~71% after purification .

Table 1 : Summary of Synthesis Conditions

| Reagent | Quantity | Reaction Time | Solvent | Yield |

|---|---|---|---|---|

| O-chlorophenol | 1.00 mmol | 18 h | Acetone | 71% |

| Ethyl chloroacetate | 1.00 mmol |

Q. Which spectroscopic and crystallographic methods are effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure using SHELXL (e.g., space group P2₁/c, unit cell parameters a = 15.2384 Å, b = 3.9269 Å, c = 16.8843 Å) .

- UV-vis spectroscopy : Analyze inclusion complexes with β-cyclodextrin derivatives to study host-guest interactions (e.g., shifts in absorption peaks) .

- Hydrogen bonding analysis : Identify intermolecular N–H⋯N and C–H⋯O interactions via refinement in SHELX programs .

Q. How should this compound be stored to ensure stability in research settings?

- Methodological Answer : Store at -20°C in airtight containers to prevent hydrolysis of the ester group. Stability data indicates integrity for ≥2 years under these conditions . For short-term use, refrigeration (4°C) is acceptable, but prolonged exposure to moisture or heat (>25°C) should be avoided.

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?

- Methodological Answer : Discrepancies often arise from disordered solvent molecules or hydrogen bonding ambiguities. Strategies include:

- Rigid-body refinement : Apply constraints to stable molecular fragments (e.g., the chlorophenoxy group) using SHELXL .

- Difference Fourier maps : Locate missing H atoms (e.g., H1N1, H1N2) and refine them freely .

- Validation tools : Cross-check with CCDC databases to compare bond lengths/angles (e.g., C–C bonds within 0.003 Å of expected values) .

Q. What strategies are employed to analyze the formation of inclusion complexes with this compound derivatives?

- Methodological Answer :

- UV-vis titration : Monitor spectral shifts (e.g., λmax changes) when β-cyclodextrin is added to a solution of the compound. Calculate binding constants using the Benesi-Hildebrand method .

- Phase solubility studies : Determine stoichiometry by varying β-cyclodextrin concentrations and measuring solubility enhancements .

- Molecular docking : Simulate host-guest interactions using software like AutoDock to predict binding modes .

Q. What are the challenges in scaling up the synthesis while maintaining high purity?

- Methodological Answer :

- Byproduct formation : Hydrazine byproducts may form during prolonged heating; optimize reaction time (<10 h) and use hydrazine hydrate in controlled amounts .

- Purification : Scale column chromatography to separate isomers (e.g., α/β-acetyl derivatives) using silica gel and ethyl acetate/hexane gradients .

- Quality control : Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with certified reference standards .

Data Contradictions and Mitigation

-

Contradiction : Conflicting reports on ester stability under acidic conditions.

-

Contradiction : Discrepancies in hydrogen bond geometries across crystallographic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.